molecular formula C13H22ClN B3085750 N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride CAS No. 1158300-26-5

N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride

Cat. No.: B3085750
CAS No.: 1158300-26-5
M. Wt: 227.77 g/mol
InChI Key: COTMGLZGZMCMOT-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylbenzyl group attached to a propanamine backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with 2-methyl-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride
  • N-(4-Ethylbenzyl)-1-propanamine hydrochloride

Uniqueness

N-(4-Ethylbenzyl)-2-methyl-2-propanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbenzyl group and propanamine backbone make it a versatile compound in various applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMGLZGZMCMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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